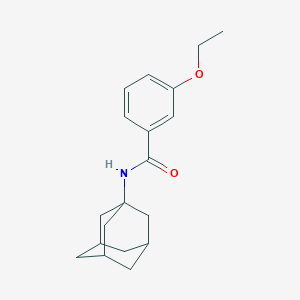

N-(1-adamantyl)-3-ethoxybenzamide

Description

N-(1-Adamantyl)-3-ethoxybenzamide is a synthetic organic compound featuring an adamantyl group linked to a benzamide scaffold with a 3-ethoxy substituent. The adamantyl moiety, known for its rigid, lipophilic structure, enhances bioavailability and receptor-binding affinity in medicinal chemistry applications. The 3-ethoxy group on the benzamide ring may influence electronic properties and metabolic stability.

Properties

Molecular Formula |

C19H25NO2 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-(1-adamantyl)-3-ethoxybenzamide |

InChI |

InChI=1S/C19H25NO2/c1-2-22-17-5-3-4-16(9-17)18(21)20-19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,2,6-8,10-12H2,1H3,(H,20,21) |

InChI Key |

BWIGYEGTKRHKRH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(1-Adamantyl)-3-ethoxybenzamide

- Structure : Adamantyl group attached to a benzamide core with a 3-ethoxy substituent.

- Synthesis : Likely involves coupling 3-ethoxybenzoic acid (or its acyl chloride) with 1-adamantylamine, analogous to methods in and for carbothioamides and benzamides .

AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide)

- Structure : Adamantyl group linked to an indazole carboxamide with a pentyl chain.

- Synthesis: Not detailed in evidence, but similar adamantyl carboxamides are synthesized via condensation reactions .

- Key Difference: The indazole ring (vs. benzamide) and pentyl chain enhance cannabinoid receptor (CB1/CB2) binding, as seen in .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a 3-methyl group and a hydroxyalkylamine side chain.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

- Key Difference : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, unlike the adamantyl group in the target compound.

Pharmacological Activity

AKB48 and Related Adamantylindazoles

- CB1/CB2 Affinity: AKB48 exhibits nanomolar affinity for human CB1 (Ki = 3.24 nM) and CB2 receptors, comparable to JWH-018 (Ki = 5.82 nM for murine CB1) .

- Implications: The adamantyl group likely contributes to high receptor affinity, suggesting that this compound may also target cannabinoid receptors, though activity depends on the benzamide scaffold’s electronic profile.

N-(1-Adamantyl)carbothioamide Derivatives

- Antibacterial and Hypoglycemic Activity : Adamantylcarbothioamides show moderate to strong antibacterial effects (MIC = 16–64 µg/mL) and hypoglycemic activity in vitro .

- Comparison : Replacing the thioamide group with a benzamide (as in the target compound) could alter bioavailability and target selectivity.

5F-AKB48 and STS-135

- Penalties align with other adamantylindazoles (e.g., 250 g = 10 DDUs) .

- Structural Insight : Fluorination (e.g., 5F-AKB48) enhances metabolic stability and potency, suggesting that substituents like the 3-ethoxy group in the target compound may similarly modulate pharmacokinetics.

N-(2-Chlorobenzyl)-2-ethoxybenzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.